2-acetamido-3-(1H-imidazol-5-yl)propanoic acid
Description
2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid, also known as N-Acetyl-L-histidine, is a derivative of the amino acid histidine. This compound is characterized by the presence of an acetamido group attached to the alpha carbon of the histidine molecule.
Properties
IUPAC Name |
2-acetamido-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOJOGQFRVVWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901386 | |
| Record name | NoName_494 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2497-02-1 | |
| Record name | N-Acetylhistidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Direct Acetylation of Histidine
The most common chemical synthesis route involves the acetylation of L-histidine using acetic anhydride in the presence of a base. This method, adapted from laboratory-scale protocols, proceeds via nucleophilic acyl substitution.
Reaction Conditions :
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Reactants : L-histidine, acetic anhydride, sodium acetate (base)
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Solvent : Aqueous medium (water or buffered solution)
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Temperature : Room temperature (20–25°C)
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Reaction Time : 4–6 hours
The reaction mechanism involves the deprotonation of histidine’s α-amino group by sodium acetate, followed by nucleophilic attack on the electrophilic carbonyl carbon of acetic anhydride. The product is precipitated by adjusting the pH to the isoelectric point of N-acetylhistidine (pH ≈ 6.5).
Table 1: Typical Yields from Direct Acetylation
Industrial-Scale Modifications
Industrial production scales the acetylation process by optimizing reaction parameters for cost efficiency and yield. Key modifications include:
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Continuous-Flow Reactors : Enable rapid mixing and heat dissipation, reducing reaction time to 1–2 hours.
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Catalyst Optimization : Substitution of sodium acetate with stronger bases (e.g., triethylamine) improves reaction kinetics.
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Solvent Recycling : Aqueous solvents are purified and reused to minimize waste.
Enzymatic Synthesis
Histidine N-Acetyltransferase Pathway
N-Acetylhistidine is biosynthesized in vivo via the enzyme histidine N-acetyltransferase (EC 2.3.1.33), which transfers an acetyl group from acetyl-CoA to histidine. This method is employed in biotechnological applications for producing enantiomerically pure N-acetyl-L-histidine.
Reaction Parameters :
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Enzyme : Histidine N-acetyltransferase (purified or recombinant)
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Cofactor : Acetyl-CoA (1.2 equivalents)
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pH : 7.4 (Tris-HCl buffer)
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Temperature : 37°C
Table 2: Enzymatic Synthesis Efficiency
Immobilized Enzyme Systems
Industrial enzymatic synthesis often utilizes immobilized histidine N-acetyltransferase on solid supports (e.g., silica or chitosan beads) to enhance stability and reusability. Immobilization increases the enzyme’s half-life from 48 hours to over 30 days.
Purification Techniques
Recrystallization
Crude N-acetylhistidine is purified via recrystallization from ethanol-water mixtures. The compound’s solubility in hot ethanol (12.5 g/100 mL at 60°C) allows for high recovery rates.
Table 3: Recrystallization Parameters
Column Chromatography
For high-purity applications (e.g., pharmaceutical grades), silica gel column chromatography with gradient elution (hexane/ethyl acetate/methanol) is employed.
Comparative Analysis of Methods
Table 4: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Yield | 85–90% | 92–95% |
| Enantiomeric Purity | Racemic (DL) | >99% L-isomer |
| Scalability | High (industrial) | Moderate (bioreactors) |
| Environmental Impact | Moderate (solvent waste) | Low (aqueous systems) |
Industrial Production Protocols
Batch Process Optimization
Large-scale production uses batch reactors with automated pH and temperature control. Post-synthesis, the product is filtered, washed with cold ethanol, and lyophilized.
Quality Control Metrics
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Purity : Assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeOH mobile phase).
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Residual Solvents : Gas chromatography ensures compliance with ICH guidelines.
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; usually performed in methanol or ethanol at low temperatures.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Products may include imidazole N-oxides.
Reduction: Reduced forms of the imidazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Oxidation : The imidazole ring can undergo oxidation, leading to the formation of new derivatives.
- Reduction : The compound can be reduced to yield different histidine analogs.
- Substitution Reactions : The acetamido group can be substituted with various functional groups, expanding the compound's utility in synthetic chemistry.
Biology
In biological research, this compound plays a significant role in metabolic pathways involving histidine. Its interactions with enzymes such as histidine decarboxylase and histidine ammonia-lyase are crucial for converting histidine to biologically active compounds like histamine and urocanic acid.
Cellular Effects : The compound influences cell signaling pathways by modulating histamine levels, which can affect gene expression and cellular metabolism. Studies have shown that it can bind to histamine receptors, leading to either activation or inhibition of downstream signaling pathways depending on the receptor subtype.
Medicine
Research is ongoing to explore the therapeutic potential of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid in various medical applications:
- Neurological Disorders : Due to its role in modulating neurotransmitter levels, it is being investigated for potential applications in treating conditions like depression and anxiety.
- Cancer Therapy : The compound has been studied for its ability to inhibit anti-apoptotic proteins such as BFL-1, which is implicated in oncogenesis. By targeting these proteins, it may help restore apoptotic pathways in cancer cells.
Case Study 1: Inhibition of BFL-1
A study identified 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid as a potential inhibitor of BFL-1, an anti-apoptotic protein that contributes to cancer cell survival. By disrupting BFL-1's interaction with pro-apoptotic proteins, this compound could enhance apoptosis in cancer cells resistant to conventional therapies .
Case Study 2: Modulation of Histamine Levels
Research has demonstrated that this compound can effectively modulate histamine levels in cellular models. This modulation has implications for understanding allergic responses and developing antihistamine therapies.
Mechanism of Action
The mechanism of action of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a versatile ligand in biochemical processes. It can also act as a precursor to histamine, a biologically active amine involved in immune responses and neurotransmission .
Comparison with Similar Compounds
Histidine: The parent amino acid from which 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid is derived.
N-Acetyl-L-tyrosine: Another acetylated amino acid with similar structural features but different biological functions.
Imidazole-4-acetic acid: A compound with a similar imidazole ring structure but different functional groups.
Uniqueness: 2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid is unique due to its specific acetylation at the alpha carbon, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its reactivity compared to its parent compound, histidine .
Biological Activity
2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its structural features, which include both acetamido and imidazole functionalities. These characteristics suggest potential biological activities that can influence various biochemical pathways, enzyme interactions, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid can be represented as follows:
This compound has a molecular weight of approximately 214.24 g/mol and features a chiral center, which may contribute to its biological activity and interactions with biological targets.
Biological Activities
Research indicates that 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid exhibits several biological activities, which can be categorized as follows:
1. Antimicrobial Properties
Compounds with similar structures have demonstrated effectiveness against various bacterial strains. The imidazole ring's ability to coordinate with metal ions in enzyme active sites suggests that this compound may inhibit bacterial protein synthesis, thus exhibiting antimicrobial effects.
2. Enzyme Inhibition
The compound's imidazole group is known for its role in enzyme catalysis. It can act as an enzyme inhibitor or modulator by interacting with metal ions at the active sites of enzymes. This property is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.
3. Cytotoxicity
Preliminary studies have indicated potential cytotoxic effects on tumor cell lines, suggesting that 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid may have therapeutic applications in cancer treatment. Further investigations are warranted to explore its efficacy and mechanisms of action in this area .
4. Neuroprotective Effects
The compound has been studied for its potential neuroprotective effects, possibly due to its antioxidant properties and ability to modulate neurotransmitter systems. This aspect makes it a candidate for further research in neurodegenerative diseases .
The mechanism by which 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid exerts its biological effects involves several pathways:
- Hydrogen Bonding : The imidazole ring can participate in hydrogen bonding with various biological macromolecules, enhancing its binding affinity.
- Metal Ion Coordination : The ability of the imidazole group to coordinate with metal ions allows it to interact effectively with metalloproteins and enzymes.
- Histamine Precursor : The compound may also serve as a precursor for histamine synthesis, influencing immune responses and neurotransmission .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Synthesis Routes
The synthesis of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid typically involves acetylation reactions using histidine as a starting material. Common methods include:
- Acetylation with Acetic Anhydride : Conducted under mild conditions to preserve the integrity of the product.
This method has been noted for its efficiency and scalability for pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are recommended methods for synthesizing 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid with high purity?
- Methodological Answer: Synthesis typically involves multi-step protocols, including imidazole ring formation and functionalization. For example, reaction conditions such as controlled pH and temperature are critical to minimize side products. Post-synthesis purification via High-Performance Liquid Chromatography (HPLC) or recrystallization ensures high purity . Optimization of substituent positioning (e.g., avoiding N-3 substitution in methimazole derivatives) may require alternative reagents, as described in thioether linkage protocols .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard identification. Key precautions include:
- Avoiding contact with strong oxidizing agents, bases, and alkali metals to prevent hazardous reactions .
- Using fume hoods for weighing and handling due to potential decomposition into toxic gases (e.g., carbon monoxide, nitrogen oxides) .
- Storing the compound in airtight containers under inert conditions to maintain stability .
Q. How can researchers assess the cytotoxicity of this compound using IC₅₀ values?
- Methodological Answer: Cytotoxicity assays (e.g., MTT or resazurin-based assays) are conducted on cell lines such as HeLa, MCF7, and A548. Dose-response curves are generated using serial dilutions (e.g., 5–25 µM), and IC₅₀ values are calculated using nonlinear regression models. Replicates (n ≥ 3) and controls (vehicle and positive controls) are essential for reliability .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance bioactivity or selectivity?
- Methodological Answer: Structure-Activity Relationship (SAR) studies can guide modifications. For example:
- Introducing electron-withdrawing groups (e.g., chloro substituents) may enhance enzyme modulation, as seen in analogs with improved binding affinity to targets like histidine decarboxylase .
- Computational docking (e.g., AutoDock Vina) predicts interactions with active sites, while synthetic validation confirms activity shifts .
Q. What experimental designs are recommended to investigate chronic toxicity?
- Methodological Answer: Chronic toxicity studies require:
- In vivo models: Rodent studies with 6–12 month exposure periods, monitoring organ-specific effects (e.g., liver/kidney histopathology).
- Dosage: Subacute doses (e.g., 10–50 mg/kg/day) based on acute toxicity thresholds .
- Biomarkers: Serum creatinine, ALT, and oxidative stress markers (e.g., glutathione levels) .
Q. How can contradictions in experimental data (e.g., conflicting IC₅₀ values) be resolved?
- Methodological Answer: Contradictions may arise from assay variability or cell line heterogeneity. Strategies include:
- Meta-analysis: Pooling data from multiple studies to identify trends (e.g., higher IC₅₀ in A549 vs. HeLa cells due to differential metabolic activity) .
- Standardization: Adopting consistent protocols (e.g., ATP-based viability assays) and cell line authentication (STR profiling) .
Q. How can computational methods accelerate reaction optimization for novel derivatives?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models analyze experimental datasets to prioritize conditions. For example, ICReDD’s workflow integrates reaction path searches and Bayesian optimization to reduce trial-and-error synthesis .
Data Analysis and Validation
Q. What analytical techniques are critical for validating compound purity and structure?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms functional groups and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- HPLC: Purity ≥95% is typically required for biological assays .
Q. How can researchers address stability issues during long-term storage?
- Methodological Answer: Stability studies under varying conditions (e.g., 4°C, -20°C, and room temperature) identify optimal storage. Lyophilization in amber vials under argon minimizes hydrolysis and oxidation. Periodic HPLC reanalysis ensures integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
